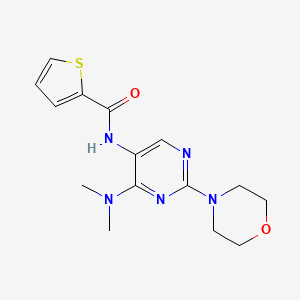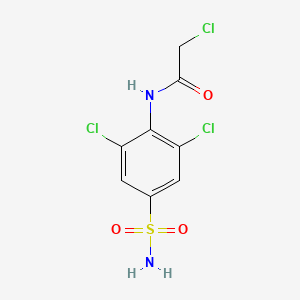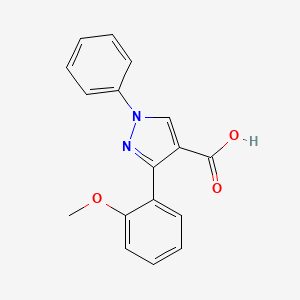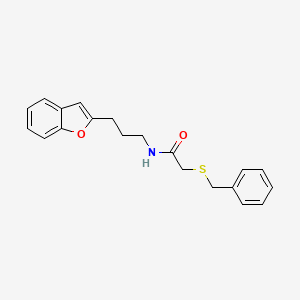![molecular formula C20H22N2O4 B2585352 2-phenoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide CAS No. 921587-50-0](/img/structure/B2585352.png)
2-phenoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-phenoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide” is a complex organic molecule. It contains a phenoxy group (a phenyl ring connected to an oxygen atom), an acetamide group (an acetyl group bound to an amine), and a tetrahydrobenzo[b][1,4]oxazepin ring, which is a seven-membered heterocyclic compound containing nitrogen and oxygen .
Molecular Structure Analysis
The molecular formula of the compound is C20H22N2O4, and its molecular weight is 354.406. The structure would be characterized by the presence of the tetrahydrobenzo[b][1,4]oxazepin ring, with the phenoxy and acetamide groups attached. Detailed structural analysis would require experimental techniques such as NMR spectroscopy, X-ray crystallography, or computational modeling.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The amide could participate in hydrolysis or condensation reactions, and the aromatic ring could undergo electrophilic aromatic substitution. The oxazepine ring might also exhibit unique reactivity .Physical And Chemical Properties Analysis
Detailed physical and chemical properties such as melting point, boiling point, solubility, etc., would require experimental determination. The compound’s polarity would be influenced by the presence of the polar amide and ether groups, suggesting it might have some solubility in polar solvents .Aplicaciones Científicas De Investigación
Fluorescent Probes for Biomedical Imaging
F2261-0012: could be utilized in the development of fluorescent probes. These probes are essential tools in biomedical imaging, allowing researchers to visualize and track biological processes at the cellular level . The compound’s structure could be modified to create probes that are sensitive and selective, making it possible to detect specific cells or molecules within complex biological systems.
Sensing Agents for Biological Macromolecules
The compound’s ability to bind selectively to biological macromolecules can be harnessed to create sensing agents. These agents can detect and quantify the presence of enzymes, DNAs/RNAs, lipids, and carbohydrates, which are crucial in understanding biological and disease-relevant events .
Theranostics
Theranostics refers to the combination of therapeutic and diagnostic applicationsF2261-0012 could be used to develop theranostic agents that not only diagnose diseases through imaging but also deliver targeted therapy to diseased cells .
Functional Materials for Chemical Sensing
The compound may serve as a functional material in the design of chemical sensors. These sensors can rapidly detect chemical substances of interest, facilitating environmental monitoring, quality control in manufacturing, and safety checks in various industries .
Prodrugs for Targeted Drug Delivery
F2261-0012: has the potential to be developed into prodrugs. These are inactive compounds that can be metabolized into active drugs within the body, ensuring that the active agent is released at the specific site of action, thereby reducing systemic side effects .
Research Tool for Physiological and Pathological Studies
As a research tool, F2261-0012 could be used to study important physiological and pathological processes. Its interactions with various biological pathways can provide insights into the mechanisms of diseases and the effects of potential drug candidates .
Direcciones Futuras
Propiedades
IUPAC Name |
2-phenoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-20(2)13-26-17-11-14(9-10-16(17)22(3)19(20)24)21-18(23)12-25-15-7-5-4-6-8-15/h4-11H,12-13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITQAHSSOTUNMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3)N(C1=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Phenyl-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2585273.png)



![(E)-4-(piperidin-1-ylsulfonyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2585283.png)

![Methyl 4-[(9,10-dioxoanthracen-1-yl)carbamoyl]benzoate](/img/structure/B2585286.png)
![2-[1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2585287.png)
![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-methylbenzamide](/img/structure/B2585288.png)
![1-[(3-Carboxyphenyl)methyl]-4-oxo-7-(propan-2-yl)-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2585290.png)

